Bicyclo[2.2.1]heptane-2-thiol
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Overview
Description
Bicyclo[2.2.1]heptane-2-thiol, also known as norbornane-2-thiol, is a sulfur-containing organic compound with a bicyclic structure. This compound is characterized by its unique three-dimensional framework, which consists of a seven-membered ring system with a thiol group attached to the second carbon atom. The bicyclic structure imparts significant ring strain, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2-thiol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with sulfur-containing dienophiles under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of precursor compounds. The process may include the use of specific catalysts and reaction conditions to ensure high yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-thiol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-thiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-methanol: Similar structure but with a hydroxyl group instead of a thiol group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxyl group, making it more acidic.
Bicyclo[2.2.1]heptane-2-amine: Features an amine group, which imparts different reactivity and applications
Uniqueness
Bicyclo[2.2.1]heptane-2-thiol is unique due to its sulfur-containing thiol group, which provides distinct reactivity compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable in studying sulfur chemistry and developing sulfur-based compounds .
Properties
Molecular Formula |
C7H12S |
---|---|
Molecular Weight |
128.24 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C7H12S/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2 |
InChI Key |
IOPZYMJYUACERA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2S |
Origin of Product |
United States |
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